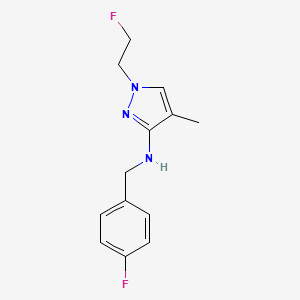-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a difluorophenyl group and a pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,3-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the difluorophenyl intermediate.
Coupling with Pyrazolylmethyl Group: The intermediate is then coupled with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. Its combination of a difluorophenyl group and a pyrazolylmethyl group sets it apart from other similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C14H17F2N3 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-7-6-12(18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
Clé InChI |
SRNTWROEEFEKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


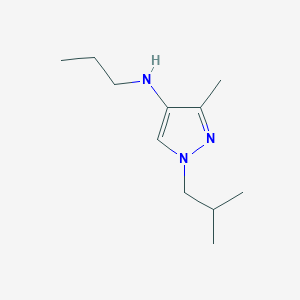
![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
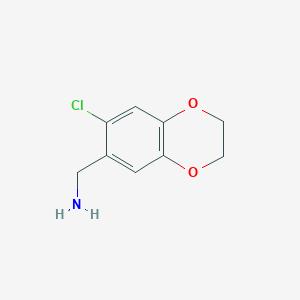
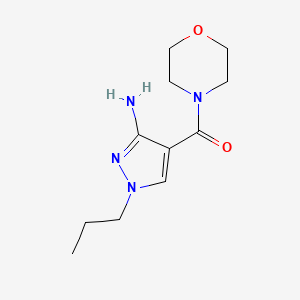
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736431.png)
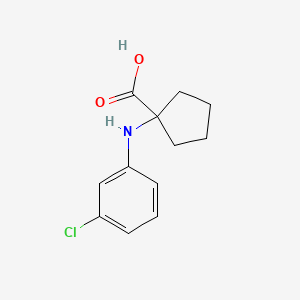
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736439.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
amine](/img/structure/B11736473.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)
